molecular formula C22H27N3O5 B12324086 1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt

1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt

Cat. No.: B12324086
M. Wt: 413.5 g/mol
InChI Key: SPLQOJJBWRDKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethoxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is characterized by the presence of methoxy groups at the 6th and 8th positions of the moxifloxacin molecule. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fluoroquinolone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxymoxifloxacin typically involves the modification of the moxifloxacin molecule. The process begins with the preparation of moxifloxacin, followed by the introduction of methoxy groups at the 6th and 8th positions. This can be achieved through a series of chemical reactions, including methylation using methanol and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of 6,8-Dimethoxymoxifloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxymoxifloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 6,8-Dimethoxymoxifloxacin with altered pharmacological properties, which are useful for further research and development.

Scientific Research Applications

6,8-Dimethoxymoxifloxacin has several applications in scientific research:

    Chemistry: It is used to study the chemical properties and reactivity of fluoroquinolone derivatives.

    Biology: The compound is employed in biological studies to understand its interaction with bacterial enzymes and its antibacterial efficacy.

    Medicine: Research on 6,8-Dimethoxymoxifloxacin helps in the development of new antibiotics with improved efficacy and reduced side effects.

    Industry: It is used in the pharmaceutical industry for the development of new drug formulations and for quality control purposes.

Mechanism of Action

6,8-Dimethoxymoxifloxacin exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: The parent compound of 6,8-Dimethoxymoxifloxacin, known for its broad-spectrum antibacterial activity.

    Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broad spectrum of activity.

Uniqueness

6,8-Dimethoxymoxifloxacin is unique due to the presence of methoxy groups at the 6th and 8th positions, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to improved antibacterial efficacy and reduced side effects compared to its parent compound, moxifloxacin.

Properties

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLQOJJBWRDKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.